molecular formula C21H18N4O3S2 B2797976 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide CAS No. 923478-54-0

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide

Cat. No.: B2797976
CAS No.: 923478-54-0
M. Wt: 438.52
InChI Key: CEGYGQWPHHYNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide (CAS 923478-54-0) is a synthetic small molecule with a molecular weight of 438.52 g/mol and the molecular formula C 21 H 18 N 4 O 3 S 2 . This benzamide derivative features a central 1,3-thiazole ring, a 4-cyanophenyl group, and a cyclopropyl(methyl)sulfamoyl benzamide moiety, making it a compound of significant interest in medicinal chemistry and drug discovery research. The compound is offered with a guaranteed purity of 90% or higher for research applications . While specific biological data for this exact molecule is limited in public sources, its core structure shares key characteristics with other patented thiazole and thiazolidinone compounds investigated for their activity as opioid receptor antagonists . This suggests its potential research value lies in exploring pathways related to pain management and central nervous system (CNS) disorders. Researchers can utilize this high-quality chemical as a reference standard, a building block for novel compound synthesis, or a tool for probing biological mechanisms in vitro. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-25(17-8-9-17)30(27,28)18-10-6-16(7-11-18)20(26)24-21-23-19(13-29-21)15-4-2-14(12-22)3-5-15/h2-7,10-11,13,17H,8-9H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGYGQWPHHYNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a thiazole moiety with a sulfamoyl benzamide. The thiazole ring is known for its reactivity and ability to interact with various biological targets, while the sulfamoyl group enhances its pharmacological properties.

Property Details
Molecular Formula C18H19N3O2S
Molecular Weight 341.43 g/mol
IUPAC Name This compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Introduction of the Sulfamoyl Group : Achieved via nucleophilic substitution reactions where suitable sulfamoyl chlorides react with amines.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism involves induction of apoptosis through activation of caspases and disruption of cell cycle progression .

Enzyme Inhibition

The compound acts as a selective inhibitor for human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms, which are involved in nucleotide metabolism. The inhibitory activity is quantified by IC50 values, indicating the concentration required to inhibit enzyme activity by 50%. For example:

Compound IC50 (μM)
This compound2.88 ± 0.13
Other related sulfamoyl-benzamidesVaries (sub-micromolar)

These findings suggest that this compound could be developed into a therapeutic agent targeting specific enzymes associated with cancer progression and other pathological conditions .

The proposed mechanism of action involves:

  • Enzyme Binding : The compound binds to specific active sites on target enzymes, inhibiting their function.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on various human cancer cell lines. Results demonstrated significant cytotoxicity and apoptosis induction in MCF-7 cells at concentrations correlating with enzyme inhibition .
  • Structure-Activity Relationship (SAR) : Research into SAR highlighted that modifications in the thiazole and sulfamoyl groups significantly influence biological activity. For instance, variations in substituents on the benzamide moiety can enhance or reduce enzyme inhibition potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

4-[Cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
  • Substituent : 2,5-Dimethylphenyl (electron-donating groups).
  • Molecular Weight : 441.57 g/mol (vs. target compound's ~441.57 g/mol).
  • CAS : 922447-13-0 .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
  • Substituent : 4-Nitrophenyl (strong electron-withdrawing group).
  • Impact : Higher polarity due to the nitro group, which may reduce cell permeability.
  • Molecular Weight : 441.57 g/mol.
  • CAS : 313660-14-9 .

Modifications to the Sulfamoyl Group

4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
  • Sulfamoyl Group : Methyl and phenyl substituents.
  • Impact : Enhanced aromatic interactions but reduced steric hindrance compared to cyclopropyl.
  • Molecular Weight : ~385.45 g/mol.
  • CAS : 313405-34-4 .
4-{(Furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide
  • Sulfamoyl Group : Furan-2-ylmethyl and methyl.
  • Molecular Weight : 377.43 g/mol.
  • CAS : 899963-95-2 .

Core Scaffold Variations

LMM5 and LMM11 (1,3,4-Oxadiazoles)
  • Core : 1,3,4-Oxadiazole instead of thiazole.
  • Bioactivity : Demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition.
  • Key Substituents : Benzyl(methyl)sulfamoyl (LMM5) and cyclohexyl(ethyl)sulfamoyl (LMM11).
  • Impact : Oxadiazole rings offer different electronic profiles, influencing target selectivity .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Core: Phenoxybenzamide instead of sulfamoyl benzamide.
  • Bioactivity : Reported plant growth modulation (129.23% activity in screening).
  • Impact : Loss of sulfamoyl group reduces hydrogen-bonding capacity, altering mechanism of action .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Weight (g/mol) Thiazole Substituent Sulfamoyl Substituent Key Bioactivity/Notes
Target Compound (N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-...) ~441.57 4-Cyanophenyl Cyclopropyl(methyl) Unknown (structural analog)
4-[Cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-...] 441.57 2,5-Dimethylphenyl Cyclopropyl(methyl) Not reported
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-...] 441.57 4-Nitrophenyl Diethyl Not reported
4-{(Furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide 377.43 None Furan-2-ylmethyl(methyl) Not reported
LMM5 (1,3,4-Oxadiazole) ~472.54 4-Methoxyphenylmethyl Benzyl(methyl) Antifungal (C. albicans)

Research Findings and Implications

  • Electronic Effects: The 4-cyanophenyl group in the target compound likely enhances metabolic stability compared to nitro or methylphenyl analogs, which may degrade faster .
  • Antifungal Potential: Structural parallels with LMM5/LMM11 suggest the target compound could inhibit thioredoxin reductase, warranting further testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.